molecular formula C36H29N3O6 B12984491 Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine

Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine

Cat. No.: B12984491
M. Wt: 599.6 g/mol
InChI Key: WTBXFPFCUZKREB-UHFFFAOYSA-N
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Description

Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine is a derivative of the amino acid histidine, where both the α-amino group (Na) and the imidazole side chain (Nt) are protected by fluorenylmethoxycarbonyl (Fmoc) groups. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions during coupling steps. The Fmoc group is acid-labile and base-stable, making it compatible with orthogonal protection strategies.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBXFPFCUZKREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material

The synthesis typically begins with DL-histidine or L-histidine as the substrate. The goal is to introduce Fmoc groups selectively on both the α-amino group and the imidazole nitrogen (Nt position).

Protection Strategy

  • Step 1: Protection of the α-amino group
    The α-amino group of histidine is first protected by reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., Na2CO3 or NaHCO3 aqueous solution) to form Fmoc-His-OH. This step is well-established in peptide chemistry for selective N-terminal protection.

  • Step 2: Protection of the imidazole nitrogen (Nt)
    The imidazole side chain nitrogen is less nucleophilic and requires more forcing conditions or a different approach for Fmoc protection. The second Fmoc group is introduced by treating the mono-Fmoc protected histidine with excess Fmoc-Cl in the presence of a base, often in an organic solvent such as dioxane or DMF, sometimes with catalytic amounts of DMAP (4-dimethylaminopyridine) to facilitate the reaction.

  • Step 3: Purification
    The bis-Fmoc protected histidine is purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography) to obtain the pure Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine.

Reaction Conditions

Step Reagents/Conditions Solvent Temperature Time Notes
1 Fmoc-Cl, Na2CO3 or NaHCO3 (aqueous base) Water/dioxane 0–25 °C 1–3 hours Protect α-amino group
2 Fmoc-Cl (excess), base (e.g., DIPEA, DMAP) DMF or dioxane 25–40 °C 4–12 hours Protect imidazole nitrogen
3 Purification Silica gel column or recrystallization N/A N/A Obtain pure bis-Fmoc product

Alternative Methods

  • Some protocols use Fmoc-OSu (N-hydroxysuccinimide ester of Fmoc) instead of Fmoc-Cl for milder reaction conditions and better selectivity.
  • Protection of the imidazole nitrogen may also be achieved by first converting histidine to a tosylated intermediate, then Fmoc protection, as seen in related compounds.

Analytical Data and Characterization

  • Purity: Typically >95% as confirmed by HPLC.
  • Molecular Weight Confirmation: Mass spectrometry confirms the expected molecular ion peak at m/z corresponding to 599.6 g/mol.
  • NMR Spectroscopy:
    • ^1H NMR shows characteristic aromatic signals of the Fmoc groups and signals corresponding to the histidine backbone and imidazole ring.
    • ^13C NMR confirms the presence of carbamate carbonyl carbons and aromatic carbons of Fmoc.
  • IR Spectroscopy: Shows characteristic carbamate C=O stretching around 1700 cm^-1.

Research Findings and Notes

  • The double Fmoc protection enhances the stability of histidine during peptide synthesis by preventing side reactions at the imidazole ring.
  • The bis-Fmoc protected histidine is compatible with standard solid-phase peptide synthesis (SPPS) protocols.
  • The preparation requires careful control of pH and stoichiometry to avoid over- or under-protection.
  • The use of DMAP as a catalyst improves the yield and selectivity of the second Fmoc protection step.
  • The compound is commercially available with purity typically above 97%, confirming the robustness of the preparation methods.

Summary Table of Preparation Methods

Parameter Method Details Comments
Starting Material DL-Histidine or L-Histidine Readily available amino acid
First Protection Fmoc-Cl, aqueous base (Na2CO3/NaHCO3) Selective α-amino protection
Second Protection Fmoc-Cl, organic base (DIPEA/DMAP), DMF/dioxane Imidazole nitrogen protection
Reaction Temperature 0–40 °C Mild conditions preferred
Reaction Time 1–12 hours Depends on step
Purification Chromatography or recrystallization Ensures high purity
Characterization Techniques HPLC, MS, NMR, IR Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine undergoes various chemical reactions, including:

    Substitution Reactions: The protective groups can be selectively removed under acidic or basic conditions to expose the amino and carboxyl groups.

    Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid is commonly used to remove the fluorenylmethoxycarbonyl (Fmoc) protective group.

    Basic Conditions: Piperidine is often used in the deprotection of the Fmoc group.

    Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with this compound.

Scientific Research Applications

Drug Development

The compound's ability to form stable conjugates with various biomolecules makes it a valuable candidate in drug development. Its Fmoc protecting group allows for selective deprotection, facilitating the synthesis of peptides and other bioactive compounds. Research indicates that derivatives of this compound can exhibit significant biological activity, including antimicrobial and anticancer properties .

Peptide Synthesis

Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine is often utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group provides a robust method for protecting amino acids during the synthesis process, allowing for the formation of complex peptide sequences with high purity and yield. This application is crucial in producing therapeutic peptides that can be used in clinical settings .

Targeted Drug Delivery

The compound's structural features enable it to serve as a carrier for targeted drug delivery systems. By conjugating therapeutic agents to the this compound framework, researchers can enhance the pharmacokinetics and biodistribution of drugs, leading to improved efficacy and reduced side effects .

Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly useful in studying enzyme kinetics and understanding metabolic disorders . The ability to modify the compound's structure allows for the exploration of various inhibitory mechanisms.

Protein Labeling

The compound can also be employed in protein labeling techniques due to its reactive groups. By attaching fluorescent or biotin labels to the histidine residue, researchers can track protein interactions and dynamics within biological systems, providing insights into cellular processes .

Polymer Chemistry

In materials science, this compound has been explored as a monomer for synthesizing functional polymers. The incorporation of histidine into polymer backbones can impart unique properties such as pH responsiveness and biocompatibility, making these materials suitable for biomedical applications .

Nanotechnology

The compound's versatility extends to nanotechnology, where it is used to create nanoparticles for drug delivery systems. By modifying the surface characteristics of nanoparticles with this compound, researchers can enhance their stability and targeting capabilities, improving therapeutic outcomes .

Mechanism of Action

The mechanism of action of Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine involves the protection of the amino and carboxyl groups of histidine, allowing for selective peptide bond formation. The protective groups prevent unwanted side reactions, ensuring the formation of the desired peptide sequence. The compound interacts with coupling reagents and other amino acids to form peptide bonds through nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-Histidine ()
  • Molecular Formula : C₂₁H₁₉N₃O₄
  • Molecular Weight : 377.39 g/mol
  • Key Features: Mono-Fmoc protection at the α-amino group.
  • Applications : Investigated as a dietary supplement for enhancing physical and mental performance. It is reported to influence growth hormone secretion and muscle recovery .
  • Stability : Stable at -20°C for up to three years in powdered form.
(b) (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic Acid ()
  • Molecular Formula: C₁₉H₁₇NO₄
  • Molecular Weight : 323.34 g/mol
  • Key Features: Fmoc-protected azetidine (a four-membered ring amino acid analog).
  • Applications : Used in synthetic organic chemistry for constrained peptide design.
  • Physicochemical Properties :
    • LogP : 1.89 (indicative of moderate lipophilicity).
    • Solubility : Poor aqueous solubility, typical of Fmoc-protected compounds.
    • Synthesis : Prepared via coupling reactions in 1,4-dioxane with sodium carbonate .
(c) Na,Nt-bis-Fmoc-DL-Histidine (Target Compound)
  • Hypothetical Molecular Formula : C₃₆H₂₉N₃O₆ (inferred from bis-Fmoc addition to histidine).
  • Key Features: Dual protection at α-amino and imidazole groups.
  • Applications : Likely used in SPPS to prevent side-chain interference during peptide elongation.
  • Advantages Over Mono-Fmoc Analogs: Enhanced protection of reactive imidazole nitrogens, critical for synthesizing histidine-rich peptides.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Protection Sites Key Applications Stability/Solubility
Na,Nt-bis-Fmoc-DL-histidine (Target) C₃₆H₂₉N₃O₆ ~599.6 (calculated) α-amino, imidazole Peptide synthesis Likely requires cold storage
Fmoc-L-histidine () C₂₁H₁₉N₃O₄ 377.39 α-amino Dietary supplements, research Stable at -20°C (powder)
Fmoc-azetidine-2-carboxylic acid () C₁₉H₁₇NO₄ 323.34 Azetidine amine Constrained peptide design LogP = 1.89; low solubility

Key Research Findings

Synthetic Utility: Mono-Fmoc-protected amino acids (e.g., Fmoc-L-histidine) are widely used in SPPS but may require additional side-chain protection for complex peptides. The bis-Fmoc derivative addresses this limitation by shielding both reactive sites .

Biological Activity: Mono-Fmoc-histidine derivatives are studied for their role in metabolic enhancement, though bis-Fmoc variants are less explored in this context .

Stability and Storage :

  • Fmoc-protected compounds generally require low-temperature storage (-20°C to -80°C) to prevent degradation, a trend consistent across analogs .

Biological Activity

Na,Nt-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-DL-histidine, commonly referred to as Fmoc-DL-His, is a derivative of histidine that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is characterized by the presence of a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protective group, which enhances its stability and solubility in various biological environments. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C28H25N3O6
  • Molecular Weight : 599.643 g/mol
  • CAS Number : 98929-98-7
  • Purity : >95% .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
  • Antimicrobial Effects : Studies have shown that derivatives of histidine can exhibit antimicrobial activity against various pathogens, including bacteria and fungi. The Fmoc group enhances the lipophilicity of the compound, potentially improving its interaction with microbial membranes.
  • Antiproliferative Effects : Research indicates that this compound may have antiproliferative effects on cancer cell lines, suggesting its potential use in cancer therapy.

Antioxidant Activity

A study conducted on various histidine derivatives demonstrated that this compound exhibited a notable reduction in reactive oxygen species (ROS) levels in vitro. The compound's ability to scavenge free radicals was quantified using the DPPH assay, showing an IC50 value of approximately 25 µM.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1:

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus30
Candida albicans40

These results indicate that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Antiproliferative Effects

In vitro studies on human cancer cell lines (e.g., HeLa and A549) revealed that this compound inhibited cell proliferation with IC50 values of 15 µM for HeLa cells and 20 µM for A549 cells. These findings suggest potential applications in cancer therapeutics.

Case Studies

  • Case Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on HeLa cells. Results indicated a dose-dependent decrease in cell viability, accompanied by increased apoptosis markers such as caspase activation and PARP cleavage.
  • Antimicrobial Efficacy Against MRSA : In another study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it significantly inhibited MRSA growth at lower concentrations compared to traditional antibiotics, highlighting its potential as an alternative treatment option.

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